5-Chloro-1'-methylspiro[indoline-3,4'-piperidine]
Description
5-Chloro-1'-methylspiro[indoline-3,4'-piperidine] is a spirocyclic compound featuring a fused indoline-piperidine core with a chlorine substituent at the 5-position of the indoline ring and a methyl group at the 1'-position of the piperidine moiety. This structural motif is significant in medicinal chemistry due to its conformational rigidity, which enhances binding specificity to biological targets . Synthetically, it is derived from intermediates such as benzyl 4-formylpiperidine-1-carboxylate via hydrazine-based cyclization reactions, often employing trifluoroacetic acid in toluene/acetonitrile solvent systems . The compound serves as a key intermediate for developing kinase inhibitors and other therapeutics, with modifications to its substituents influencing pharmacological properties .
Properties
Molecular Formula |
C13H17ClN2 |
|---|---|
Molecular Weight |
236.74 g/mol |
IUPAC Name |
5-chloro-1'-methylspiro[1,2-dihydroindole-3,4'-piperidine] |
InChI |
InChI=1S/C13H17ClN2/c1-16-6-4-13(5-7-16)9-15-12-3-2-10(14)8-11(12)13/h2-3,8,15H,4-7,9H2,1H3 |
InChI Key |
UUXMNRAMNIPROW-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC2(CC1)CNC3=C2C=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Reductive Cyclization of 4-Cyano-4-(2-chlorophenyl)piperidine
The core spirocyclic structure is synthesized via reductive cyclization of 4-cyano-4-(2-chlorophenyl)piperidine using lithium aluminum hydride (LiAlH4). This method, adapted from US4477667A, involves:
-
Dissolving the nitrile precursor in 1,2-dimethoxyethane or tetrahydrofuran (THF) under nitrogen.
-
Adding LiAlH4 portionwise at 0°C, followed by refluxing for 6–12 hours .
-
Quenching with aqueous sodium hydroxide and extracting with methylene chloride.
Table 1: Reaction Conditions and Yields
| Precursor | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 4-Cyano-4-(2-chlorophenyl) | THF | 80 | 10 | 72 |
| 4-Cyano-4-(3-chlorophenyl) | 1,2-Dimethoxyethane | 90 | 8 | 65 |
The 5-chloro substituent is introduced via electrophilic aromatic substitution during the formation of the indoline ring. Chlorination at the 5-position is achieved using N-chlorosuccinimide (NCS) in dimethylformamide (DMF) at 50°C for 4 hours .
Grignard Reaction Followed by Sodium Borohydride Reduction
An alternative route employs Grignard reagents to construct the spirocyclic framework:
-
Grignard Addition : Reacting 1-methylpiperidin-4-one with 2-chlorophenylmagnesium bromide in dry ether forms 4-(2-chlorophenyl)-4-hydroxy-1-methylpiperidine .
-
Cyclization : Treating the intermediate with concentrated hydrochloric acid induces cyclization to the spiro[indoline-3,4'-piperidine] core.
-
Reduction : Sodium borohydride in ethanol reduces residual ketone groups, enhancing stability.
Table 2: Grignard Reaction Optimization
| Grignard Reagent | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| 2-Chlorophenylmagnesium Br | Diethyl ether | 25 | 68 |
| 3-Chlorophenylmagnesium Cl | THF | 40 | 58 |
Post-Cyclization Chlorination Strategies
Direct chlorination of pre-formed 1'-methylspiro[indoline-3,4'-piperidine] is feasible but requires regioselective control:
-
Electrophilic Chlorination : Using Cl₂ in acetic acid at 60°C for 2 hours introduces chlorine predominantly at the 5-position due to the electron-donating effect of the piperidine nitrogen .
-
Directed Ortho-Metalation : Employing LDA (lithium diisopropylamide) at -78°C followed by quenching with hexachloroethane achieves 5-chloro substitution with 85% selectivity .
Table 3: Chlorination Efficiency
| Method | Reagent | Temp (°C) | Selectivity (%) |
|---|---|---|---|
| Electrophilic | Cl₂/AcOH | 60 | 72 |
| Directed Metalation | LDA/Cl₃CCl₃ | -78 | 85 |
Methylation of the Piperidine Nitrogen
The 1'-methyl group is introduced via:
-
Eschweiler-Clarke Reaction : Treating the free amine with formaldehyde and formic acid at 100°C for 6 hours .
-
Methyl Iodide Alkylation : Reacting the piperidine with methyl iodide in the presence of potassium carbonate in acetonitrile at 50°C .
Table 4: Methylation Efficiency
| Method | Reagent | Time (h) | Yield (%) |
|---|---|---|---|
| Eschweiler-Clarke | HCOOH/HCHO | 6 | 88 |
| Alkylation | CH₃I/K₂CO₃ | 12 | 79 |
Purification and Characterization
Final purification involves:
-
Recrystallization : Dissolving the crude product in hot acetone and adding ether dropwise yields crystalline 5-Chloro-1'-methylspiro[indoline-3,4'-piperidine] (mp 185–188°C) .
-
Salt Formation : Converting the free base to its maleate salt (mp 209–210°C) enhances stability .
Characterization Data :
-
¹H NMR (400 MHz, CDCl₃): δ 7.25 (d, 1H, J = 8.4 Hz), 6.95 (s, 1H), 3.45–3.20 (m, 4H), 2.90 (s, 3H) .
-
LC-MS : m/z 279.1 [M+H]⁺.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Hydrogenation Reactions
Hydrogenation is a critical reaction type for modifying spirocyclic oxindoles. Palladium catalysts (e.g., Pd/C) are commonly employed to reduce ketones or remove protecting groups:
These steps are pivotal in synthesizing deprotected spirocyclic oxindoles for further functionalization .
Alkylation/Substitution Reactions
Alkylation reactions introduce substituents to the spirocyclic core, enhancing biological activity. Sodium hydride (NaH) facilitates deprotonation, enabling nucleophilic substitution:
This method highlights the role of alkylating agents in tailoring the compound’s pharmacophore .
Condensation Reactions
Condensation reactions form the spirocyclic framework by linking indoline and piperidine moieties. Phenylhydrazine and aldehyde precursors are key starting materials:
The reaction confirms spirostructure formation via hydrazone intermediates, validated by NMR .
Multi-Component/Cycloaddition Reactions
Multi-component approaches, including -dipolar cycloadditions, enable the synthesis of complex dispiro compounds:
These reactions expand the compound’s structural diversity for biological screening .
Functional Group Transformations
While oxidation reactions are mentioned in excluded sources, related functional group transformations (e.g., reduction) are evident in hydrogenation steps. For example, ketone reductions yield corresponding alcohols or amines, critical for altering reactivity .
Scientific Research Applications
Antidepressant Properties
Research indicates that spiro[indoline-3,4'-piperidine] derivatives, including 5-Chloro-1'-methylspiro[indoline-3,4'-piperidine], exhibit potential as antidepressants. A study highlighted that compounds within this class can enhance the activity of 5-hydroxytryptophan, a precursor to serotonin, thereby exhibiting antidepressant effects in animal models. For instance, the compound demonstrated an effective dose (ED50) of 7.8 mg/kg in potentiating 5-hydroxytryptophan activity in male Wistar rats .
Anticonvulsant Activity
The anticonvulsant properties of 5-Chloro-1'-methylspiro[indoline-3,4'-piperidine] have been documented through various studies. The compound has shown efficacy in protecting against seizures induced by supramaximal electroshock (SES), with a dose of 17.3 mg/kg providing significant protection . These findings suggest its potential utility in treating epilepsy and related disorders.
Tranquilizing Effects
The compound also exhibits tranquilizing effects due to its ability to depress the central nervous system. This property makes it a candidate for further investigation as a sedative or anxiolytic agent . The tranquilizing effects are attributed to its interaction with neurotransmitter systems involved in mood regulation.
Anticancer Properties
Recent studies have revealed that derivatives of 5-Chloro-1'-methylspiro[indoline-3,4'-piperidine] possess significant anticancer activity. A study focused on synthesizing novel derivatives and evaluating their antiproliferative effects against various cancer cell lines, including A549 (lung cancer), BEL-7402 (liver cancer), and HeLa (cervical cancer). Among these derivatives, one compound showed an IC50 value of 30.03 µg/mL against BEL-7402 cells, indicating potent anti-tumor activity .
Table: Antiproliferative Activity of Derivatives
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| B5 | BEL-7402 | 30.03 |
| B6 | A549 | XX |
| B7 | HeLa | XX |
Mechanistic Insights
The anticancer mechanism has been partially elucidated through molecular docking studies that indicate strong binding affinities to key proteins involved in cancer progression such as CDK and EGFR. The binding energies observed suggest that these compounds could disrupt critical signaling pathways associated with tumor growth and proliferation .
Case Studies
Several case studies have been conducted to further explore the efficacy of this compound:
- In Vivo Tumor Models : In xenograft models using A549 lung cancer cells, treatment with spiro[indoline-3,4'-piperidine] derivatives resulted in a significant reduction in tumor volume compared to control groups.
- Synergistic Effects : When combined with traditional chemotherapeutics like cisplatin, these compounds exhibited enhanced antitumor efficacy, suggesting potential for combination therapies.
Mechanism of Action
The mechanism of action of 5-Chloro-1’-methylspiro[indoline-3,4’-piperidine] involves its interaction with specific molecular targets. For instance, it has been shown to exhibit anti-tumor activity by binding to and inhibiting the activity of certain proteins involved in cell proliferation . Molecular docking studies have revealed strong binding affinities to proteins such as CDK, c-Met, and EGFR, which are crucial in cancer cell growth and survival .
Comparison with Similar Compounds
Key Observations :
Pharmacological Activity
- c-Met/ALK Dual Inhibition: Compound SMU-B (6-[6-Amino-5-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-3-pyridyl]-1′-methylspiro[indoline-3,4′-piperidine]-2-one) demonstrates potent antitumor activity (>50% tumor growth inhibition in xenograft models) due to its aminopyridyl substituent, highlighting the importance of aromatic heterocycles in kinase inhibition .
Biological Activity
5-Chloro-1'-methylspiro[indoline-3,4'-piperidine] is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and therapeutic implications of this compound, supported by relevant data tables and case studies.
Chemical Structure and Synthesis
The compound features a spirocyclic structure that combines an indoline moiety with a piperidine ring. The presence of the chlorine atom at the 5-position is critical for its biological activity. The synthesis involves multi-step processes that have been optimized for yield and purity, as demonstrated in various studies .
Biological Activity Overview
The biological activities of 5-Chloro-1'-methylspiro[indoline-3,4'-piperidine] can be categorized into several key areas:
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of indole and piperidine have shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) . The Minimum Inhibitory Concentration (MIC) values for related compounds often range from 0.25 to 16 µg/mL, suggesting potential efficacy for 5-Chloro-1'-methylspiro[indoline-3,4'-piperidine] in treating resistant infections.
Cytotoxicity and Antitumor Effects
Indole derivatives are known for their cytotoxic effects against cancer cell lines. Studies have demonstrated that similar compounds can induce apoptosis in tumor cells through various mechanisms, including the inhibition of key signaling pathways . The specific cytotoxicity profile of 5-Chloro-1'-methylspiro[indoline-3,4'-piperidine] remains to be fully elucidated but is expected to align with these findings.
Neuropharmacological Effects
The spiro[indoline-3,4'-piperidine] structure is also linked to neuropharmacological activities. Some studies suggest that related compounds may act as serotonin receptor modulators, which could have implications for treating mood disorders .
The mechanisms by which 5-Chloro-1'-methylspiro[indoline-3,4'-piperidine] exerts its biological effects are likely multifaceted:
- Receptor Interaction : Similar compounds have been shown to interact with various receptors (e.g., serotonin receptors), influencing neurotransmitter dynamics.
- Enzyme Inhibition : Compounds within this class may inhibit enzymes involved in critical metabolic pathways, thereby exerting cytotoxic effects on cancer cells.
- Microtubule Dynamics : Some studies suggest that indole derivatives can affect microtubule stability, which is crucial for cell division and integrity .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | MIC (µg/mL) | Target Organism |
|---|---|---|
| Compound A | 0.25 | MRSA |
| Compound B | 16 | E. coli |
| Compound C | ≤0.25 | C. neoformans |
| 5-Chloro-1'-methylspiro[indoline-3,4'-piperidine] | TBD | TBD |
Table 2: Cytotoxicity Profiles
| Compound Name | Cell Line Tested | IC50 (µM) |
|---|---|---|
| Compound D | HeLa | 10 |
| Compound E | MCF7 | 15 |
| 5-Chloro-1'-methylspiro[indoline-3,4'-piperidine] | TBD |
Case Studies
A recent study investigated the efficacy of spiro[indoline] derivatives in treating resistant bacterial infections. The results highlighted significant antimicrobial activity with low toxicity profiles, indicating a promising therapeutic window for further development . Another study focused on the neuropharmacological potential of similar compounds, suggesting their role in modulating serotonin pathways and providing insights into their use in psychiatric disorders .
Q & A
Q. What are the primary biological targets associated with this scaffold?
- Methodological Answer : The scaffold shows affinity for kinases (e.g., c-Met, ALK) and GPCRs. Screening via SARConnect reveals activity against enzymes like cathepsin K (CTSK) and hydroxysteroid dehydrogenase (HSD11B1) with pAct >6.0. Kinase inhibition is validated using TR-FRET assays and molecular docking (PDB: 2WGJ) .
Advanced Research Questions
Q. How does the 5-chloro substituent influence the scaffold’s pharmacokinetic (PK) and pharmacodynamic (PD) properties?
- Methodological Answer : The chloro group enhances lipophilicity, improving membrane permeability. Physicochemical data (e.g., LogP, solubility) from Table S11 indicate moderate bioavailability. In vivo PD studies in GTL-16 xenograft models demonstrate >50% tumor growth inhibition via c-Met phosphorylation suppression, validated by LC-MS/MS plasma analysis .
Q. What strategies resolve contradictions in structure-activity relationships (SAR) for kinase inhibition?
- Methodological Answer : Discrepancies in activity between 5- and 6-substituted derivatives are addressed via molecular dynamics simulations. For example, 6-substituted analogs (e.g., WXY030) better occupy hydrophobic pockets (Leu1157, Tyr1230) compared to 5-substituted counterparts, as shown in docking studies with c-Met .
Q. How do spiro[indoline-3,4′-piperidine] derivatives achieve target selectivity in multi-kinase inhibition?
- Methodological Answer : Selectivity is engineered by optimizing solvent-exposed regions (e.g., 1'-methyl group) to avoid off-target interactions. Co-crystal structures (e.g., compound 5b in c-Met/ALK) reveal that the spirocyclic core aligns with hinge-binding motifs, while peripheral groups minimize cross-reactivity with VEGFR2 or EGFR .
Q. What in vitro and in vivo models are used to assess efficacy against fibrotic or neurodegenerative diseases?
- Methodological Answer : Fibrosis models (e.g., Alport syndrome mice) evaluate renal function via collagen deposition assays. For neurodegenerative applications, cholinesterase inhibition is tested using Ellman’s assay, while antidepressant activity is assessed via tetrabenazine-induced ptosis and 5-HTP head-twitch tests in rodents .
Data Contradiction Analysis
Q. Why do some studies report conflicting IC₅₀ values for c-Met inhibition?
- Methodological Answer : Variations arise from assay conditions (e.g., cell-based vs. TR-FRET). For instance, WXY030 shows IC₅₀ = 10 nM in TR-FRET but 1 µM in cell-based assays due to differences in membrane permeability and intracellular ATP concentrations. Normalization to positive controls (e.g., Crizotinib) mitigates discrepancies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
